

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Allopurinol Quantification

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Compound of Interest

Compound Name: Allopurinol

Cat. No.: B1666887

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This document provides a detailed application note and protocol for the quantitative determination of **Allopurinol** in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

Allopurinol is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.^[1] Accurate and reliable quantification of **Allopurinol** in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a robust, isocratic reversed-phase HPLC method for the determination of **Allopurinol**. The method is validated according to the International Council for Harmonisation (ICH) guidelines.^[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity or equivalent
Column	ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 μ m
Mobile Phase	Acetonitrile and pH 4.6 Buffer (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	25°C
Detection Wavelength	254 nm
Run Time	3.0 minutes

Reagents and Solutions

- **Allopurinol** Reference Standard: Of known purity.
- Acetonitrile: HPLC grade.
- Water: HPLC grade or ultrapure water.
- Buffer Preparation (pH 4.6): A suitable buffer, such as ammonium acetate or potassium dihydrogen phosphate, should be prepared and its pH adjusted to 4.6.[\[2\]](#)
- Mobile Phase Preparation: Mix acetonitrile and the pH 4.6 buffer in a 50:50 volume/volume ratio. Filter the mobile phase through a 0.45 μ m membrane filter and degas by sonication before use.[\[1\]](#)
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of **Allopurinol** reference standard in the mobile phase in a 100 mL volumetric flask.[\[3\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.5-15 μ g/mL).[\[1\]](#)

- Sample Preparation (from Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 100 mg of **Allopurinol** into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute this solution with the mobile phase to a final concentration within the calibration range. [3]

Method Validation Summary

The described HPLC method has been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters from various studies is presented below for comparison.

Parameter	Method 1[1]	Method 2[4]	Method 3[5]	Method 4[6]
Linearity Range (µg/mL)	2.5 - 15	-	-	0.1 - 20.0
Correlation Coefficient (r ²)	≥0.9988	-	0.999	-
Accuracy (% Recovery)	103 - 110	99 - 100.1	100.69	97.4 - 101.3
Precision (Intra-day %RSD)	<2	-	-	0.66 - 5.13
Precision (Inter-day %RSD)	<2	-	-	<15
LOD (µg/mL)	1.36	0.07	3.03	-
LOQ (µg/mL)	4.09	0.2	10.02	0.1

Detailed Experimental Protocols

Protocol for System Suitability

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Inject the standard solution (e.g., 10 µg/mL) five times.
- Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
- Determine the tailing factor and theoretical plates for the **Allopurinol** peak. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

Protocol for Calibration Curve Construction

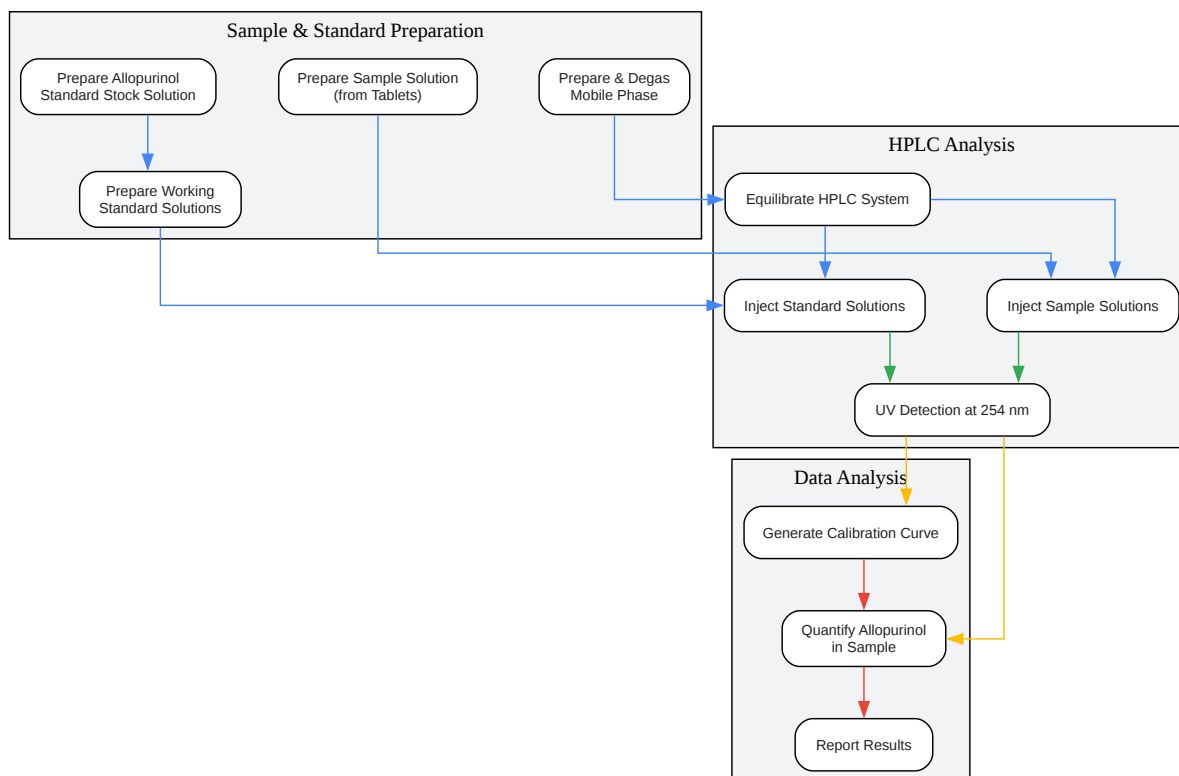
- Prepare a series of at least five working standard solutions of **Allopurinol** from the stock solution, with concentrations covering the expected range of the samples (e.g., 2.5, 5, 7.5, 10, 12.5, and 15 µg/mL).^[1]
- Inject each working standard solution in triplicate.
- Record the peak area for each injection.
- Plot a graph of the mean peak area versus the concentration of the standard solutions.
- Perform a linear regression analysis and determine the correlation coefficient (r^2), which should be ≥ 0.999 .

Protocol for Sample Analysis

- Prepare the sample solutions from the pharmaceutical dosage form as described in section 2.2.
- Inject the prepared sample solution in triplicate.
- Record the peak area of the **Allopurinol** peak.
- Calculate the concentration of **Allopurinol** in the sample using the regression equation from the calibration curve.

Visualizations

HPLC Experimental Workflow



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Caption: Workflow for **Allopurinol** quantification by HPLC.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of **Allopurinol** in pharmaceutical formulations. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis. The method validation parameters demonstrate its reliability and adherence to ICH guidelines.

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